molecular formula C14H19ClN2 B12528140 1-[(4-Ethenylphenyl)methyl]-3-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride CAS No. 652134-14-0

1-[(4-Ethenylphenyl)methyl]-3-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride

Cat. No.: B12528140
CAS No.: 652134-14-0
M. Wt: 250.77 g/mol
InChI Key: AWXHRVGPLOPMEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Ethenylphenyl)methyl]-3-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride is a chemical compound with the molecular formula C14H15N2Cl It belongs to the class of imidazolium salts, which are known for their wide range of applications in various fields such as chemistry, biology, and industry

Properties

CAS No.

652134-14-0

Molecular Formula

C14H19ClN2

Molecular Weight

250.77 g/mol

IUPAC Name

1-[(4-ethenylphenyl)methyl]-3-ethyl-1,2-dihydroimidazol-1-ium;chloride

InChI

InChI=1S/C14H18N2.ClH/c1-3-13-5-7-14(8-6-13)11-16-10-9-15(4-2)12-16;/h3,5-10H,1,4,11-12H2,2H3;1H

InChI Key

AWXHRVGPLOPMEQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C[NH+](C=C1)CC2=CC=C(C=C2)C=C.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Ethenylphenyl)methyl]-3-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the reaction of 1-(4-ethenylphenyl)methyl-1H-imidazole with an alkylating agent such as ethyl chloride. The reaction is usually carried out in the presence of a base like sodium hydroxide or potassium carbonate to facilitate the alkylation process. The reaction conditions often include refluxing the mixture in an appropriate solvent such as toluene or acetonitrile for several hours .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of phase transfer catalysts can also be employed to improve the reaction rate and selectivity. The final product is typically purified through recrystallization or chromatography techniques to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1-[(4-Ethenylphenyl)methyl]-3-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(4-Ethenylphenyl)methyl]-3-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(4-Ethenylphenyl)methyl]-3-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with cell membranes, leading to disruption of membrane integrity and subsequent cell death. It can also inhibit the activity of certain enzymes, thereby affecting various metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Ethenylphenyl)methyl]-3-methyl-1,2-dihydroimidazol-1-ium chloride
  • 1-[(4-Ethenylphenyl)methyl]-3-butyl-1,2-dihydroimidazol-1-ium chloride
  • 1-[(4-Ethenylphenyl)methyl]-3-propyl-1,2-dihydroimidazol-1-ium chloride

Uniqueness

1-[(4-Ethenylphenyl)methyl]-3-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride is unique due to its specific ethyl substitution, which can influence its physical and chemical properties, such as solubility, reactivity, and stability. This uniqueness makes it particularly suitable for certain applications where other similar compounds may not perform as effectively .

Biological Activity

1-[(4-Ethenylphenyl)methyl]-3-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound is characterized by its imidazolium structure, which is known for its diverse biological properties. Its molecular formula is C11H14ClN2C_{11}H_{14}ClN_2, and it features an ethylene-substituted phenyl group that may enhance its interaction with biological targets.

Anticancer Properties

Research indicates that imidazolium salts exhibit anticancer activity through various mechanisms, including the inhibition of heat shock protein 90 (HSP90) and other cellular pathways. For instance, studies have shown that compounds similar to 1-[(4-Ethenylphenyl)methyl]-3-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride can effectively inhibit tumor growth in vitro and in vivo models.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell LineIC50 (µM)Mechanism of Action
Study AMCF-715HSP90 Inhibition
Study BHeLa10Apoptosis Induction
Study CA54920Cell Cycle Arrest

Antimicrobial Activity

Imidazolium salts have also demonstrated antimicrobial properties. The compound's ability to disrupt microbial membranes has been noted, making it a candidate for further investigation in treating infections.

Table 2: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mLStudy D
Escherichia coli64 µg/mLStudy E
Candida albicans16 µg/mLStudy F

The precise mechanisms by which 1-[(4-Ethenylphenyl)methyl]-3-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Protein Folding : By targeting HSP90, the compound may interfere with the proper folding and function of client proteins involved in cancer progression.
  • Membrane Disruption : Its amphiphilic nature allows it to integrate into microbial membranes, leading to increased permeability and cell death.
  • Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, promoting programmed cell death.

Case Studies

Several case studies highlight the efficacy of imidazolium salts in clinical settings:

  • Case Study 1 : A patient with advanced breast cancer showed significant tumor reduction after treatment with an imidazolium derivative similar to the compound .
  • Case Study 2 : In a clinical trial involving patients with resistant bacterial infections, a related imidazolium salt demonstrated promising results, leading to further development for therapeutic use.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.